6-Bromo-2-fluoro-3-methylaniline;hydrochloride

Description

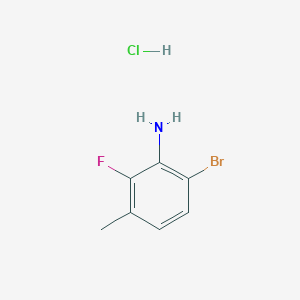

6-Bromo-2-fluoro-3-methylaniline hydrochloride is an aromatic amine derivative with the molecular formula C₇H₇BrClFN and a molecular weight of 261.14 g/mol . It is characterized by a bromine atom at position 6, fluorine at position 2, and a methyl group at position 3 of the aniline ring, with the hydrochloride salt enhancing its stability and solubility. This compound is cataloged under CAS number EN300-27102698 and is utilized in pharmaceutical and chemical synthesis research, particularly as a building block for complex organic molecules .

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADSAPSPAJRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methylaniline;hydrochloride typically involves multiple steps. One common method includes:

Nitration: The starting material undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Bromination: Finally, bromination is performed to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methylaniline;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro compound, while reduction may yield an amine.

Scientific Research Applications

6-Bromo-2-fluoro-3-methylaniline;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methylaniline;hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds. These interactions can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

The compound’s reactivity and physicochemical properties are influenced by the positions and types of substituents. Below is a comparative analysis of structurally related halogenated aniline derivatives:

Table 1: Structural Comparison of Halogenated Aniline Derivatives

| Compound Name | Molecular Formula | Substituent Positions | CAS Number | Similarity Score |

|---|---|---|---|---|

| 6-Bromo-2-fluoro-3-methylaniline HCl | C₇H₇BrClFN | Br (6), F (2), CH₃ (3) | EN300-27102698 | Reference |

| 3-Bromo-5-Chloro-2-fluoroaniline HCl | C₇H₅BrCl₂FN | Br (3), Cl (5), F (2) | 943830-81-7 | 1.00 |

| 3-Bromo-6-chloro-2-fluoroaniline | C₇H₅BrClFN | Br (3), Cl (6), F (2) | 1517200-74-6 | 0.89 |

| 5-Bromo-3-chloro-2-fluoroaniline | C₇H₅BrClFN | Br (5), Cl (3), F (2) | 1539469-93-6 | 0.89 |

| 6-Bromo-2-chloro-4-fluoro-3-methylaniline | C₇H₆BrClFN | Br (6), Cl (2), F (4), CH₃ (3) | 2901109-44-0 | N/A |

Key Observations :

- Substituent Positioning : The original compound’s bromine at position 6 and fluorine at position 2 distinguish it from analogues like 3-Bromo-5-Chloro-2-fluoroaniline HCl (Br at 3, Cl at 5), which has a higher similarity score (1.00) but differs in halogen placement .

- Hydrochloride Salts : The hydrochloride form improves aqueous solubility compared to free bases, as seen in 3-Bromo-4-methoxyaniline hydrochloride (CAS 16618-68-1), where the methoxy group further enhances lipophilicity .

Physical and Chemical Properties

Limited data on exact melting points or solubility are available in the evidence. However, substituent effects can be inferred:

- Hydrochloride Stability : The hydrochloride salt form (as in 6-Bromo-2-fluoro-3-methylaniline HCl ) likely improves crystallinity and shelf life compared to free amines, similar to amitriptyline hydrochloride in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.